N-(3,5-difluorophenyl)-2-ethoxybenzamide
Description
N-(3,5-Difluorophenyl)-2-ethoxybenzamide is a benzamide derivative featuring a 2-ethoxy substituent on the benzoyl ring and a 3,5-difluorophenyl group attached to the amide nitrogen. Benzamide derivatives are widely explored for pesticidal and pharmaceutical applications due to their structural versatility and bioactivity .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-13(14)15(19)18-12-8-10(16)7-11(17)9-12/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDMRBTVYOZGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-ethoxybenzamide typically involves the reaction of 3,5-difluoroaniline with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers or inflammatory conditions.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Bioactivity
N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide ():
This compound replaces the ethoxy group with a tetrafluoroethoxy moiety and introduces chlorine atoms at the 3,5-positions of the phenyl ring. The increased halogenation enhances pesticidal activity, particularly as an acaricide and fungicide, compared to less halogenated analogs. The tetrafluoroethoxy group may improve oxidative stability but reduce solubility .Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) ():
The ethoxymethoxy group in etobenzanid increases steric bulk compared to the 2-ethoxy group in the target compound. This modification likely alters substrate-enzyme interactions, making etobenzanid effective as a herbicide rather than a fungicide. The dichlorophenyl group also contributes to stronger electrophilic character .N-(3,5-Dimethoxyphenyl)benzamide ():
Methoxy substituents are electron-donating, contrasting with the electron-withdrawing difluoro groups in the target compound. This difference may reduce binding to targets requiring electron-deficient aromatic systems, such as cytochrome P450 enzymes in pests .
Comparison with Non-Benzamide Amides
Benzothiazole Acetamides ()
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the benzamide core with a benzothiazole ring. The benzothiazole moiety enhances π-stacking interactions in enzymatic binding pockets, while the trifluoromethyl group increases metabolic resistance. These compounds are often developed as kinase inhibitors or antimicrobials, diverging from the pesticidal focus of halogenated benzamides .
Pyridinone Derivatives ()
N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine incorporates a pyridinone ring and difluorobenzoyl group. The pyridinone core facilitates hydrogen bonding, targeting enzymes like dihydroorotate dehydrogenase (DHODH) in pharmaceuticals, unlike the pesticidal benzamides .
Substituent-Driven Physicochemical Properties
- Metabolic Stability : Ethoxy groups are less prone to hydrolysis than ethoxymethoxy (etobenzanid) or ester-based (lactofen, ) substituents, suggesting longer half-life in biological systems .
- Electronic Effects : Fluorine atoms withdraw electron density, polarizing the amide bond and increasing reactivity toward nucleophilic targets (e.g., pest proteases) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-difluorophenyl)-2-ethoxybenzamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves coupling 2-ethoxybenzoic acid derivatives with 3,5-difluoroaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or HATU) and maintaining anhydrous conditions to prevent hydrolysis. Solvents like DCM or DMF enhance reactivity, while temperature control (0–25°C) minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine substitution patterns and aromatic proton splitting. FTIR confirms amide C=O stretching (~1650 cm⁻¹). X-ray crystallography (as applied in related difluorophenyl compounds) resolves bond angles and hydrogen bonding, critical for verifying regiochemistry .
Q. What preliminary assays are recommended to assess the compound’s bioactivity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity. Cell-based assays (e.g., luciferase reporters) evaluate functional activity. Include positive/negative controls and dose-response curves (1 nM–100 µM) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., buffer pH, co-solvents like DMSO) that may alter compound stability. Validate using orthogonal assays (e.g., thermal shift analysis vs. enzymatic activity). Cross-reference crystallography data (e.g., hydrogen bonding motifs) to identify conformational impacts on activity .
Q. What strategies mitigate metabolic instability of the ethoxy group in vivo?
- Methodological Answer : Introduce deuterium at labile positions (C-H → C-D) to slow oxidative metabolism. Alternatively, replace the ethoxy group with bioisosteres like trifluoromethoxy or cyclopropylmethoxy, guided by computational docking to preserve target binding .
Q. How can computational modeling optimize the compound’s selectivity for a target kinase over homologous isoforms?
- Methodological Answer : Perform molecular dynamics simulations (e.g., Desmond or GROMACS) to analyze binding pocket flexibility. Use free-energy perturbation (FEP) to predict ΔG changes for key residue mutations. Validate with kinase panel screening (≥50 isoforms) to confirm selectivity .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) with outlier detection (Grubbs’ test). Use Bayesian hierarchical modeling to account for inter-experiment variability. Report 95% confidence intervals for IC₅₀ values .
Q. How should crystallization trials be designed to obtain high-quality X-ray diffraction data?
- Methodological Answer : Screen 96-well plates with varied solvent combinations (e.g., ethanol/water, DMSO/acetonitrile) and temperatures (4–40°C). Optimize using microbatch under oil or vapor diffusion. For poorly diffracting crystals, try seeding or co-crystallization with heavy atoms (e.g., PtCl₄) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
